4-Chloro-alpha-pvp
Description
4-Chloro-alpha-PVP (4-chloro-α-pyrrolidinovalerophenone) is a synthetic cathinone belonging to the pyrrolidinophenone class. Structurally, it features a chlorinated phenyl ring attached to a pyrrolidine-substituted valerophenone backbone, making it a halogenated analogue of alpha-PVP (α-pyrrolidinopentiophenone) . As a stimulant, it shares pharmacological properties with other cathinones, such as inhibiting monoamine reuptake transporters, leading to increased dopamine, norepinephrine, and serotonin levels.
Properties
CAS No. |
5881-77-6 |
|---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 |
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H20ClNO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
InChI Key |
NIGBFBTVONRYQN-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |
Other CAS No. |
5881-77-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alpha-PVP (α-PVP)
- Chemical Structure : Alpha-PVP lacks the chlorine substitution at the para position of the phenyl ring, distinguishing it from 4-Chloro-alpha-PVP.
- Forensic Prevalence : Alpha-PVP has been widely documented in drug-related fatalities, while this compound is emerging in forensic reports, particularly in cases involving polysubstance use .
4-Chloropentedrone
- Chemical Structure: A chlorinated cathinone with a methylamino group instead of a pyrrolidine ring.
- Pharmacological Profile : The absence of the pyrrolidine moiety reduces its affinity for dopamine transporters compared to this compound, resulting in milder stimulant effects .
- Legal Status : Scheduled similarly to this compound under analog acts .
4-Fluoro-PV8 (4-Fluoro-α-pyrrolidinoheptiophenone)
- Structural Differences : Features a fluorine atom and a longer heptane chain, increasing molecular weight and possibly altering receptor binding kinetics.
- Effects: Limited data suggest prolonged stimulant effects compared to this compound, though clinical reports are sparse .
Other Cathinones (Methylone, Pentylone)
- Mechanistic Contrast: Methylone and pentylone are methylenedioxy-substituted cathinones with entactogen effects (serotonin dominance), unlike the dopamine-driven stimulation of this compound .
- Forensic Data : Methylone is frequently detected in "bath salt" formulations, whereas this compound is more often linked to synthetic opioid co-ingestion (e.g., fentanyl analogs) .
Pharmacological and Forensic Considerations
Table 1: Key Comparisons of this compound and Analogues
| Compound | Substituent | Primary Mechanism | Potency (Relative) | Common Adverse Effects |
|---|---|---|---|---|
| This compound | Chlorine, pyrrolidine | NDRI | High | Tachycardia, hypertension |
| Alpha-PVP | None (base structure) | NDRI | Moderate-High | Agitation, psychosis |
| 4-Chloropentedrone | Chlorine, methylamino | NDRI | Moderate | Insomnia, tremors |
| 4-Fluoro-PV8 | Fluorine, heptane chain | NDRI (presumed) | Unknown | Limited data |
| Methylone | Methylenedioxy | SERT > DAT | Moderate | Hyperthermia, serotonin syndrome |
Forensic Prevalence:
- This compound has been identified in postmortem cases across 10 U.S. states, often alongside potent opioids like carfentanil and acryl fentanyl .
- Its detection in suspected “bath salt” cases underscores its role in the evolving NPS market .
Legal and Regulatory Status
Table 2: Regulatory Classification (Selected Jurisdictions)
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